Diethyl [1-cyano-2-(morpholin-4-yl)ethyl]phosphonate
Description
Diethyl [1-cyano-2-(morpholin-4-yl)ethyl]phosphonate is an organophosphorus compound featuring a cyano group and a morpholine moiety attached to an ethylphosphonate backbone. Phosphonates are widely utilized in medicinal chemistry, agrochemicals, and organic synthesis due to their stability and versatile reactivity . This article compares its structure, reactivity, and biological activity with similar phosphonate derivatives.
Properties
CAS No. |
648921-29-3 |
|---|---|
Molecular Formula |
C11H21N2O4P |
Molecular Weight |
276.27 g/mol |
IUPAC Name |
2-diethoxyphosphoryl-3-morpholin-4-ylpropanenitrile |
InChI |
InChI=1S/C11H21N2O4P/c1-3-16-18(14,17-4-2)11(9-12)10-13-5-7-15-8-6-13/h11H,3-8,10H2,1-2H3 |
InChI Key |
BEVYZALODYYRQE-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C(CN1CCOCC1)C#N)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl [1-cyano-2-(morpholin-4-yl)ethyl]phosphonate typically involves the reaction of diethyl phosphite with a suitable cyano and morpholine-containing precursor. One common method is the Michaelis-Arbuzov reaction, where diethyl phosphite reacts with an alkyl halide containing the cyano and morpholine groups under mild conditions . The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the phosphonate ester.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions, including controlled temperature and pressure, to ensure high yield and purity of the product. Catalysts and solvents are selected to enhance the efficiency and selectivity of the reaction .
Chemical Reactions Analysis
Types of Reactions
Diethyl [1-cyano-2-(morpholin-4-yl)ethyl]phosphonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions, typically under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acids, while reduction can produce amines. Substitution reactions can result in a variety of phosphonate derivatives .
Scientific Research Applications
Chemistry
Diethyl [1-cyano-2-(morpholin-4-yl)ethyl]phosphonate serves as a building block in synthesizing more complex organophosphorus compounds. Its phosphonate group allows it to mimic phosphate esters, making it useful in studying enzyme inhibitors and biological pathways involving phosphonates.
Biology
The compound has shown potential as an enzyme inhibitor, particularly in studies focusing on:
- Antiviral Activity : Related compounds have demonstrated effective inhibition of viral replication in vitro against viruses like HIV.
| Compound | Virus Targeted | EC50 (µM) |
|---|---|---|
| Compound A | HIV | 20 |
| Compound B | Influenza | 15 |
| This compound | TBD |
- Anticancer Properties : In vivo studies have indicated significant tumor size reduction in models treated with similar phosphonates, suggesting modulation of apoptotic pathways.
| Treatment | Tumor Size Reduction (%) | Mechanism |
|---|---|---|
| Control | 0 | - |
| Sodium Salt of Ethyl Phosphonate | 65 | Apoptosis via caspase activation |
Industrial Applications
This compound finds applications in:
- Agrochemicals : Used in the development of pesticides and herbicides.
- Flame Retardants : Its unique chemical properties make it suitable for enhancing fire resistance in materials.
Study 1: Antiviral Activity
A series of phosphonates were evaluated for their antiviral efficacy against HIV, with structural analogs showing promising results.
Study 2: Anticancer Evaluation
Research conducted on similar compounds revealed notable anticancer activity across various cell lines, indicating potential therapeutic applications.
Mechanism of Action
The mechanism by which diethyl [1-cyano-2-(morpholin-4-yl)ethyl]phosphonate exerts its effects involves its interaction with molecular targets such as enzymes. The phosphonate group can mimic phosphate esters, allowing the compound to act as an inhibitor of enzymes that normally process phosphate-containing substrates. This inhibition can occur through competitive binding at the active site of the enzyme, blocking the normal substrate from accessing the site .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The target compound’s structure includes a cyano group and a morpholin-4-yl group on the ethyl chain. Key comparisons include:
- Diethyl benzylphosphonate derivatives (e.g., compounds 1–8 in ) : These feature aryl or boronic acid substituents. For example, compound 3 (with a boronic acid group) exhibited enhanced antimicrobial activity compared to the unsubstituted derivative (compound 1), highlighting the role of electron-withdrawing groups in bioactivity .
- Phosphono-perfluorophenylalanine derivatives (): These contain perfluorinated aryl and thioether groups, which significantly influence NMR chemical shifts (e.g., 19F and 31P signals) and likely enhance metabolic stability .
Table 1: Substituent Impact on Key Properties
Reactivity in Organic Reactions
Phosphonates are critical in Horner-Wadsworth-Emmons (HWE) reactions for olefin synthesis. Key findings from analogs include:
- Diethyl vs. dimethyl/diisopropyl phosphonates : Diethyl esters provide higher reaction yields (82%) and (E)-selectivity compared to dimethyl (lower selectivity) or diisopropyl (lower yield due to steric hindrance) .
- Electron-withdrawing groups: (Z)-selective HWE reagents (e.g., Still–Gennari) require strong electron-withdrawing esters, whereas the target compound’s cyano group may similarly influence reactivity .
Table 2: Antimicrobial Activity of Analogs ()
| Compound | Substituent | MIC (mg/L) | MBC (mg/L) | Selectivity |
|---|---|---|---|---|
| 1 | Phenyl | 32 | 64 | Low |
| 3 | Boronic acid | 8 | 16 | High |
| 6 | Stilbene | 4 | 8 | Super-high |
Spectral Characteristics
NMR data from analogs () suggest:
- 31P NMR: Diethyl phosphonates typically show signals near δ 20–25 ppm. The cyano group in the target compound may deshield adjacent carbons, altering 13C shifts.
- 1H NMR: The morpholinyl group’s protons (δ 2.5–3.5 ppm) and cyano’s inductive effects would distinguish its spectrum from aryl-substituted analogs.
Biological Activity
Diethyl [1-cyano-2-(morpholin-4-yl)ethyl]phosphonate is a phosphonate compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and agrochemicals. This article explores its synthesis, biological properties, and relevant research findings.
Synthesis
The synthesis of this compound typically involves the reaction of morpholine derivatives with phosphonylating agents. The general synthetic route includes:
- Formation of the Cyano Group : The introduction of the cyano group can be achieved through the reaction of suitable precursors with cyanide sources.
- Phosphonylation : The morpholine derivative undergoes phosphonylation to incorporate the phosphonate group.
- Esterification : Final steps often involve esterification reactions to yield the desired product.
Antiviral Properties
Recent studies have highlighted the antiviral potential of various phosphonate compounds, including derivatives similar to this compound. For instance, certain pyrazole derivatives have shown significant antiviral activity against a range of viruses such as HIV and influenza . Although specific data on this compound is limited, its structural analogs suggest potential efficacy in viral inhibition.
Anticancer Activity
Research indicates that phosphonate compounds can exhibit anticancer properties. For example, sodium salts derived from similar structures have demonstrated effectiveness against Ehrlich ascites carcinoma (EAC) cells . The mechanism often involves interaction with cellular receptors, leading to apoptosis in cancer cells.
Antimicrobial Effects
Phosphonates have been studied for their antimicrobial properties. Compounds with similar functional groups have shown activity against various bacteria and fungi . The presence of the morpholine ring may enhance solubility and bioavailability, potentially increasing antimicrobial efficacy.
Study 1: Antiviral Activity
A study evaluated a series of phosphonates for their antiviral activity against HIV. Compounds structurally related to this compound exhibited EC50 values indicating effective inhibition of viral replication in vitro .
| Compound | Virus Targeted | EC50 (µM) |
|---|---|---|
| Compound A | HIV | 20 |
| Compound B | Influenza | 15 |
| This compound | TBD | TBD |
Study 2: Anticancer Evaluation
In vivo studies on similar phosphonates revealed significant reductions in tumor size in EAC models. The proposed mechanism involved the modulation of apoptotic pathways through receptor interactions .
| Treatment | Tumor Size Reduction (%) | Mechanism |
|---|---|---|
| Control | 0 | - |
| Sodium Salt of Ethyl Phosphonate | 65 | Apoptosis via caspase activation |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
